![molecular formula C20H12ClNO2 B15077281 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-: is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of a fluorene core substituted with a 4-chlorophenylmethylene group and a nitro group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- typically involves the condensation of 9H-fluorene with 4-chlorobenzaldehyde in the presence of a base, followed by nitration. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Reactors: Large-scale reactors with efficient mixing
Purification: Crystallization or chromatography to purify the final product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or hydroxyl derivatives
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions
Material Science: Incorporated into polymers for enhanced properties
Biology:
Biomolecular Probes: Used in the development of fluorescent probes for biological imaging
Medicine:
Drug Development: Investigated for potential pharmacological activities
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications
Mécanisme D'action
The mechanism of action of 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorene core can interact with hydrophobic regions of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and molecular binding.
Comparaison Avec Des Composés Similaires
- 9H-Fluorene, 9-methyl-
- 9H-Fluorene, 9-methylene-
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
Comparison:
- 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- is unique due to the presence of both a nitro group and a 4-chlorophenylmethylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C20H12ClNO2 |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
9-[(4-chlorophenyl)methylidene]-2-nitrofluorene |
InChI |
InChI=1S/C20H12ClNO2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(23)24)12-20(18)19/h1-12H |
Clé InChI |
OCNWYTXNTVILNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


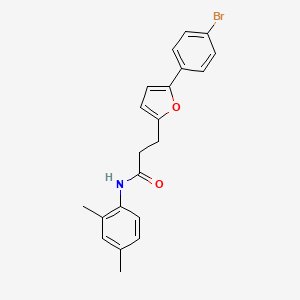
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
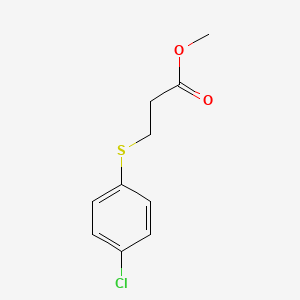
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
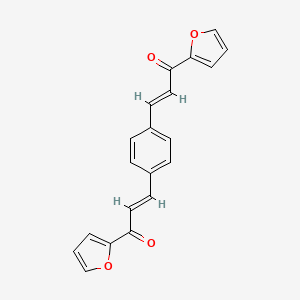
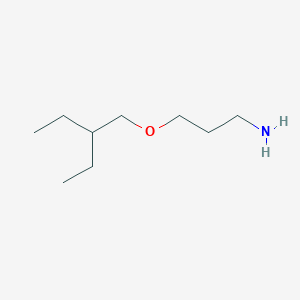
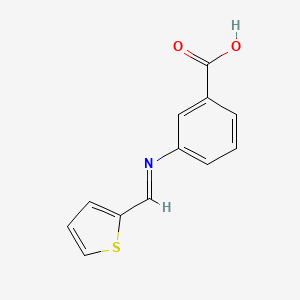
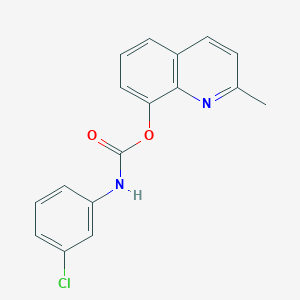
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
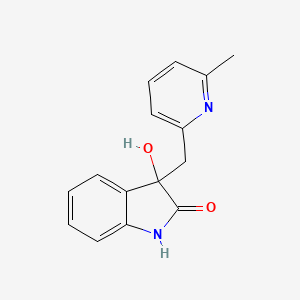

![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
![4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
